molecular formula C26H28FN3O3S B297783 N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B297783
M. Wt: 481.6 g/mol
InChI Key: KXWZADRRVQMYJQ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide exerts its pharmacological effects by binding to the 5-HT1A receptor and blocking the binding of serotonin to this receptor. This results in a decrease in the activity of the 5-HT1A receptor, which in turn leads to a reduction in the release of serotonin and other neurotransmitters that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in animal models. For example, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been shown to reduce anxiety-like behavior in rats, as well as to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) in mice. N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has also been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide is its high potency and selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in the regulation of mood and behavior. However, one limitation of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide is its relatively short half-life, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of potential future directions for research on N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is the development of more potent and selective 5-HT1A receptor antagonists that can be used to study the role of this receptor in greater detail. Another area of interest is the use of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide in combination with other drugs, such as SSRIs, to enhance their therapeutic effects. Finally, there is also interest in exploring the potential applications of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide in the treatment of various psychiatric disorders, such as anxiety and depression.

Synthesis Methods

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-methylbenzylamine and benzenesulfonyl chloride. The final product is then purified through recrystallization.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been widely used in scientific research for its potential applications in the field of neuroscience. Specifically, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been shown to be a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor that is involved in the regulation of anxiety, depression, and aggression.

properties

Product Name

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide

Molecular Formula

C26H28FN3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H28FN3O3S/c1-21-7-9-22(10-8-21)19-30(34(32,33)25-5-3-2-4-6-25)20-26(31)29-17-15-28(16-18-29)24-13-11-23(27)12-14-24/h2-14H,15-20H2,1H3

InChI Key

KXWZADRRVQMYJQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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